molecular formula C8H17BrN2O B1420186 N-(Piperidin-4-ylmethyl)acetamide hydrobromide CAS No. 1208794-70-0

N-(Piperidin-4-ylmethyl)acetamide hydrobromide

Cat. No. B1420186
CAS RN: 1208794-70-0
M. Wt: 237.14 g/mol
InChI Key: OHKZIUDCQYHTJB-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-ylmethyl)acetamide hydrobromide” is a chemical compound with the empirical formula C8H17BrN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-ylmethyl)acetamide hydrobromide” can be represented by the SMILES string O=C(C)NCC1CCNCC1.[H]Br . The InChI representation is 1S/C8H16N2O.BrH/c1-7(11)10-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3,(H,10,11);1H .


Physical And Chemical Properties Analysis

“N-(Piperidin-4-ylmethyl)acetamide hydrobromide” is a solid substance . Its molecular weight is 237.14 . The compound’s storage class code is 11, which corresponds to combustible solids .

Scientific Research Applications

1. Synthesis of Novel Derivatives

N-(Piperidin-4-ylmethyl)acetamide hydrobromide has been used in the synthesis of various biologically active derivatives. For instance, a series of N-aryl/aralkyl substituted derivatives were synthesized, displaying promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes (Khalid et al., 2014). Similarly, other derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized, showing moderate antibacterial activity (Iqbal et al., 2017).

2. Antibacterial and Antimicrobial Studies

Several studies have focused on the antibacterial and antimicrobial properties of derivatives of N-(Piperidin-4-ylmethyl)acetamide hydrobromide. For instance, specific derivatives showed significant growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017). Another study found antimicrobial activities against pathogenic bacteria and Candida species for N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives (Mokhtari & Pourabdollah, 2013).

3. DNA and Protein Binding Studies

Some derivatives of N-(Piperidin-4-ylmethyl)acetamide hydrobromide have been examined for their DNA-binding interactions. A study found that certain compounds interact with calf thymus DNA via intercalation, suggesting potential applications in molecular biology and pharmacology (Raj, 2020).

4. Synthesis of N-substituted Acetamide Derivatives

There has been significant research in the synthesis of N-substituted acetamide derivatives of N-(Piperidin-4-ylmethyl)acetamide hydrobromide. These derivatives have been evaluated for various biological activities, including enzyme inhibition, which highlights their potential in medicinal chemistry (Khalid, 2012).

5. Anticancer Potential

Newly synthesized derivatives of N-(Piperidin-4-ylmethyl)acetamide hydrobromide have been studied for their anticancer effects. For instance, certain compounds exhibited cytotoxic effects on hepatic cancer cell lines, demonstrating potential applications in cancer therapy (Eldeeb et al., 2022).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “N-(Piperidin-4-ylmethyl)acetamide hydrobromide” and similar compounds could have potential applications in drug design and synthesis.

properties

IUPAC Name

N-(piperidin-4-ylmethyl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.BrH/c1-7(11)10-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKZIUDCQYHTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-ylmethyl)acetamide hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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